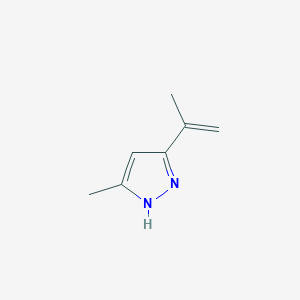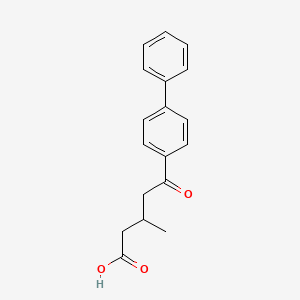
5-Biphenyl-4-yl-3-methyl-5-oxo-pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is an organic compound that features a biphenyl group attached to a pentanoic acid backbone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The biphenyl moiety is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Pentanoic Acid Moiety: The biphenyl intermediate is then subjected to Friedel-Crafts acylation to introduce the pentanoic acid moiety.
Industrial Production Methods
Industrial production methods for 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles in the presence of a catalyst
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Functionalized biphenyl derivatives
Aplicaciones Científicas De Investigación
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl moiety can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl-4-carboxylic acid: Similar structure but lacks the pentanoic acid moiety.
3-Methyl-5-phenylpentanoic acid: Similar structure but lacks the biphenyl group.
Uniqueness
5-(Biphenyl-4-yl)-3-methyl-5-oxopentanoic acid is unique due to the presence of both the biphenyl and pentanoic acid moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
7320-97-0 |
|---|---|
Fórmula molecular |
C18H18O3 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
3-methyl-5-oxo-5-(4-phenylphenyl)pentanoic acid |
InChI |
InChI=1S/C18H18O3/c1-13(12-18(20)21)11-17(19)16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21) |
Clave InChI |
AFGNBPYPCPUOEN-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



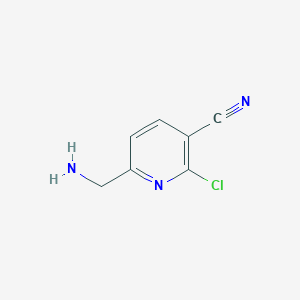
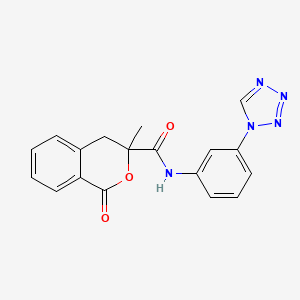
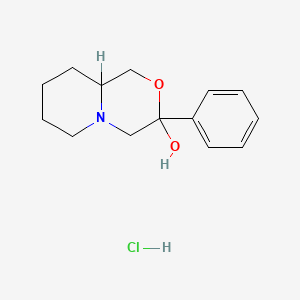

![2-(3,4-dimethoxyphenyl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B14142318.png)
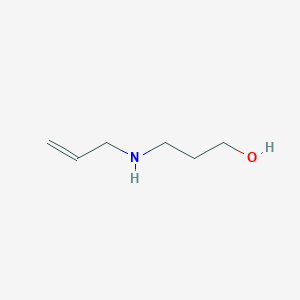
![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
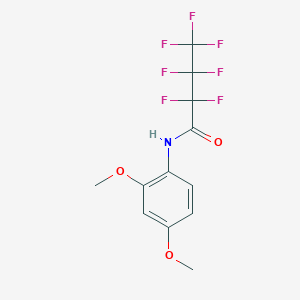
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
